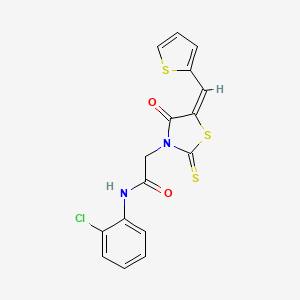

2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride is a chemical compound that has received significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound is a sulfonamide derivative that possesses a unique chemical structure, making it a promising candidate for drug development.

Scientific Research Applications

Chemical Synthesis and Characterization

Research on compounds related to 2-methyl-5-(3-methyl-1H-pyrazol-5-yl)-3-thiophenesulfonyl chloride focuses on their synthesis and potential applications. A study describes the synthesis and characterization of bis-pyrazolyl-thiazoles incorporating the thiophene moiety, evaluated for their anti-tumor activities against hepatocellular carcinoma cell lines, revealing promising results for specific compounds due to their structural characteristics (Gomha, Edrees, & Altalbawy, 2016).

Novel Synthesis Methods

Another research effort outlines a convenient method for synthesizing 2-amino substituted aza-heterocycles, demonstrating the versatility of p-toluenesulfonyl chloride (TsCl)/NaOH as reagents. This study highlights the general applicability of these reagents in heterocycle synthesis, offering a pathway that could potentially be adapted for compounds like this compound (Heinelt et al., 2004).

Application in Organic Chemistry

Further investigation into the chemistry of pyrazoles reveals the synthesis of pyrazoles with functionalized side chains, including those attached to carbon 3 and varying substituents at carbon 5. Such research is relevant for understanding how modifications to molecules similar to this compound can influence their chemical properties and potential applications in organic chemistry and material science (Grotjahn et al., 2002).

Rheology and Gelation Studies

Research into 1-(3-methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea, a compound with structural similarities, examines how the morphology and rheology of hydrogels formed from this compound can be tuned by the anion identity, offering insights into the design of materials with specific physical properties. This study suggests potential applications in material science for compounds related to this compound, particularly in the development of responsive or smart materials (Lloyd & Steed, 2011).

properties

IUPAC Name |

2-methyl-5-(5-methyl-1H-pyrazol-3-yl)thiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2S2/c1-5-3-7(12-11-5)8-4-9(6(2)15-8)16(10,13)14/h3-4H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGOHLJVXZNHDQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC(=C(S2)C)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

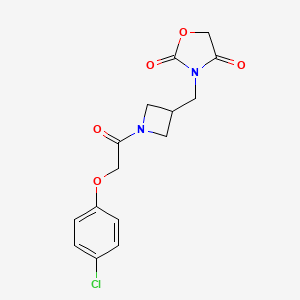

![2-(3-Methoxyphenyl)-4-(4-(4-methoxyphenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2721125.png)

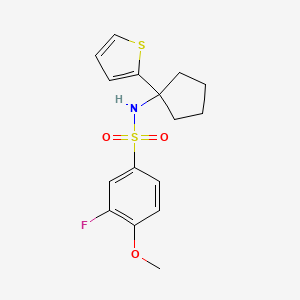

![5-(benzylthio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721130.png)

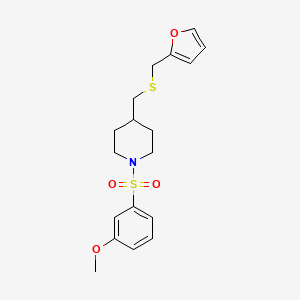

![N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]furan-2-carboxamide](/img/structure/B2721143.png)

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)